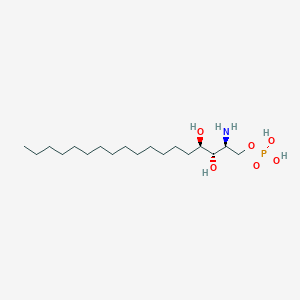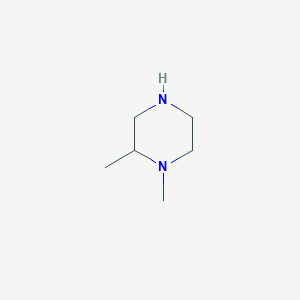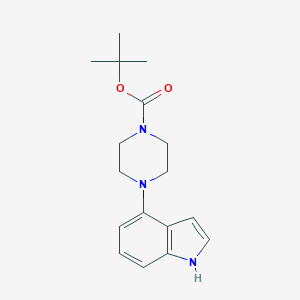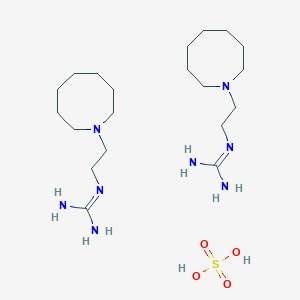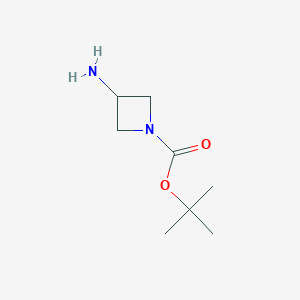![molecular formula C6H4IN3 B029738 3-碘-1H-吡唑并[3,4-b]吡啶 CAS No. 117007-52-0](/img/structure/B29738.png)
3-碘-1H-吡唑并[3,4-b]吡啶
描述
3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The iodine atom at the 3-position of the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research .
科学研究应用
3-iodo-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
作用机制
Target of Action
Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been associated with a variety of biomedical applications .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can present two isomeric structures: 1h- and 2h-isomers . The N1 substituted isomers present aromatic circulation in both rings, thanks to the double bond that can be drawn in the fusion of both rings .
Biochemical Pathways
The broader family of pyrazolo[3,4-b]pyridines has been associated with various biomedical applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biomedical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of 5-amino-1-phenylpyrazole with an unsaturated ketone in the presence of a catalyst such as zirconium tetrachloride. The ketones are often prepared using a stabilized ylide-facilitated Wittig reaction . Another method involves refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for 3-iodo-1H-pyrazolo[3,4-b]pyridine are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved .
化学反应分析
Types of Reactions
3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as boronic acids.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less frequently documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include boronic acids and palladium catalysts, often under Suzuki coupling conditions.
Oxidation and Reduction Reactions: Specific reagents and conditions vary, but common oxidizing agents include peroxides and reducing agents include hydrides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with boronic acids can yield various aryl-substituted pyrazolopyridines .
相似化合物的比较
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the iodine atom at the 3-position, which affects its reactivity and biological activity.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms and chemical properties.
3-chloro-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity patterns.
Uniqueness
The presence of the iodine atom in 3-iodo-1H-pyrazolo[3,4-b]pyridine imparts unique electronic and steric properties, making it more reactive in certain substitution reactions and potentially more effective as a kinase inhibitor compared to its non-iodinated counterparts .
属性
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXAGVKIICJXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554904 | |
| Record name | 3-Iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117007-52-0 | |
| Record name | 3-Iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural significance of 3-Iodo-1H-pyrazolo[3,4-b]pyridine?
A: 3-Iodo-1H-pyrazolo[3,4-b]pyridine is characterized by its planar structure. The pyridine and pyrazole rings within the molecule are essentially coplanar, with a dihedral angle of only 0.82° observed between them []. This planarity can influence its interactions with other molecules and its binding affinity to biological targets.
Q2: How does 3-Iodo-1H-pyrazolo[3,4-b]pyridine interact with other molecules in its crystal structure?
A: The crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals interesting intermolecular interactions. Pairs of molecules form inversion dimers through N—H⋯N hydrogen bonds. Additionally, C—I⋯N halogen bonds link these dimers into zigzag chains that run parallel to the b-axis of the crystal lattice []. Further contributing to the crystal packing are π–π stacking interactions observed along the (110) plane.
Q3: Can 3-Iodo-1H-pyrazolo[3,4-b]pyridine be used as a building block for synthesizing other compounds with potential biological activity?
A: Yes, 3-Iodo-1H-pyrazolo[3,4-b]pyridine is a versatile starting material in organic synthesis. For instance, it serves as a key intermediate in the synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride [, ], a precursor to Riociguat, a drug used in the treatment of thromboembolic disease. Its iodine atom can be readily substituted, allowing for the introduction of various functional groups and the creation of diverse chemical libraries.
Q4: What biological activities have been explored using derivatives of 3-Iodo-1H-pyrazolo[3,4-b]pyridine?
A: Researchers have synthesized a series of novel compounds by linking various sulfonamide derivatives to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine []. These compounds were evaluated for their antibacterial and antioxidant properties. Notably, several compounds exhibited promising activity against both Gram-positive and Gram-negative bacterial strains, surpassing the potency of the standard drug streptomycin in some cases. Additionally, significant antioxidant activity was observed in several derivatives, highlighting the potential of this chemical scaffold for developing new therapeutic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)
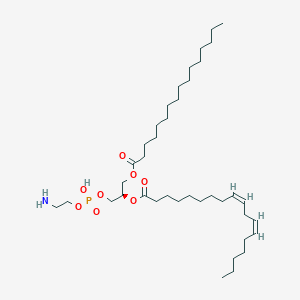

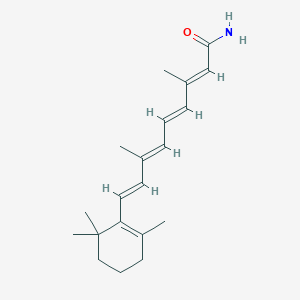
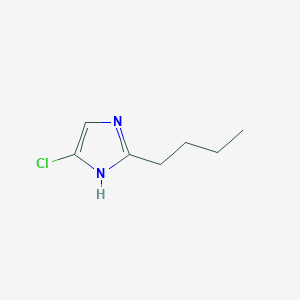
![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)
